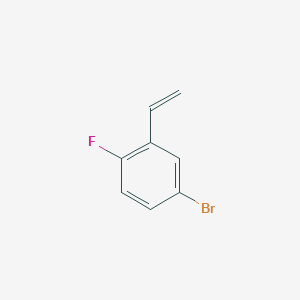
5-Bromo-2-fluorostyrene
概要
説明
5-Bromo-2-fluorostyrene (5-BFS) is a fluorinated aromatic compound and a derivative of styrene, an important monomer in the production of polymers. It is an organofluorine compound with a wide range of potential applications in the fields of chemical synthesis and materials science. 5-BFS has many unique properties that make it attractive for use in a variety of synthetic processes, including its high solubility in organic solvents, its low reactivity, and its low toxicity.
科学的研究の応用
Stereospecific Synthesis
5-Bromo-2-fluorostyrene is utilized in stereospecific synthesis processes. For instance, high E/Z ratio 1-bromo-1-fluorostyrenes, which can be prepared by isomerization of 1-bromo-1-fluorostyrenes, undergo Heck reactions with methyl acrylate to yield (2E, 4Z)-methyl 5-aryl-4-fluoropenta-2,4-dienoates. This process highlights the compound's utility in creating specific stereochemical configurations in organic compounds, indicating its importance in the precise synthesis of complex molecules (Xu & Burton, 2004).
Functionalized Fluorinated Building Blocks
Another application involves the radical nitration-debromination of α-Bromo-α-fluoroalkenes, leading to the formation of α-fluoro-nitroalkenes. This method demonstrates the ability to introduce fluorine and nitro groups into molecules in a highly controlled manner, providing a stereoselective route to aromatic α-fluoronitroalkenes. These functionalized fluorinated building blocks are pivotal for synthesizing various fluorinated products, highlighting the compound's role in enhancing molecular diversity and utility in organic synthesis (Motornov et al., 2017).
Pyridine-Based Derivatives Synthesis
The synthesis of pyridine-based derivatives from 5-bromo-2-fluoro-3-pyridylboronic acid showcases the application of this compound in creating biologically relevant heterocyclic compounds. Through a series of Suzuki reactions, a variety of 3,5-disubstituted 2-fluoropyridines are obtained, which can further be converted into corresponding 2-pyridones. This highlights the compound's utility in synthesizing complex heterocycles, which are crucial scaffolds in pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).
Safety and Hazards
作用機序
Target of Action
The primary targets of 5-Bromo-2-fluorostyrene are currently not well-defined in the literature. This compound is a derivative of styrene, which is a precursor to polystyrene and several copolymers. The bromine and fluorine substitutions on the aromatic ring may influence its reactivity and interactions with biological targets .
Mode of Action
As a styrene derivative, it may participate in various chemical reactions, such as electrophilic aromatic substitution or addition polymerization . The presence of bromine and fluorine atoms could potentially alter these reactions, leading to unique interactions with biological targets.
Biochemical Pathways
Styrene and its derivatives are known to be involved in the production of plastics and resins, but their roles in biological systems are less understood .
Pharmacokinetics
As a small, lipophilic molecule, it may be expected to have good membrane permeability, potentially influencing its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to styrene, it may have similar properties, such as the ability to undergo polymerization. The presence of bromine and fluorine atoms could potentially alter these properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .
生化学分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is believed that it may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is believed that it may interact with certain transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
特性
IUPAC Name |
4-bromo-2-ethenyl-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVIIPMVFZISRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300837 | |
| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221030-92-8 | |
| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221030-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
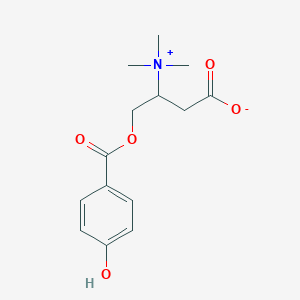
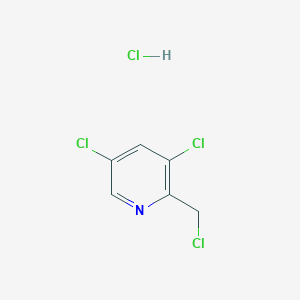

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

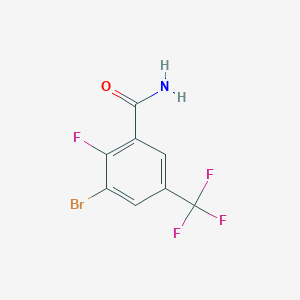

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)
![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)
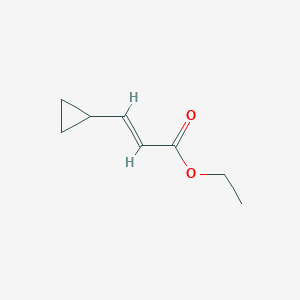
![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)


![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)
